molecular formula C22H22N4O3S B2453626 3-(3-ethoxypropyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 946352-86-9

3-(3-ethoxypropyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2453626
CAS RN: 946352-86-9
M. Wt: 422.5
InChI Key: ZMVIYQYRBAYVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-ethoxypropyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality 3-(3-ethoxypropyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-ethoxypropyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihistaminic Activity

Derivatives of the quinazolin-4(3H)-one class have been synthesized and evaluated for their H1-antihistaminic activity. In particular, compounds with substitutions on the propyl and phenyl groups have shown significant protective effects against histamine-induced bronchospasm in guinea pigs, with minimal sedative effects compared to chlorpheniramine maleate, a standard antihistamine. This suggests potential for developing new antihistaminic agents with fewer side effects (Alagarsamy & Parthiban, 2013).

Antimicrobial Activity

Several studies have focused on the synthesis of quinazolin-4(3H)-one derivatives and their antimicrobial properties. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing notable antimicrobial activity. This research highlights the potential of these derivatives as a basis for developing new antimicrobial agents (Mohamed et al., 2010).

Analgesic and Anti-inflammatory Activity

Research into the analgesic and anti-inflammatory activities of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one derivatives has shown that these compounds exhibit significant effects in these domains. They have been compared favorably to standard drugs such as diclofenac sodium, indicating their potential as pain and inflammation management options with possibly lower ulcerogenic risks (Alagarsamy et al., 2011).

Antitumor Activity

Some quinazolin-4(3H)-one derivatives have been explored for their antitumor activities, particularly against models like Ehrlich ascites carcinoma and sarcoma 180 in mice. These studies have identified compounds with moderate therapeutic effects, suggesting the potential for further development into anticancer agents (Markosyan et al., 2008).

properties

IUPAC Name

3-(3-ethoxypropyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-2-28-14-8-13-26-21(27)17-11-6-7-12-18(17)23-22(26)30-15-19-24-20(25-29-19)16-9-4-3-5-10-16/h3-7,9-12H,2,8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVIYQYRBAYVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-ethoxypropyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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